molecular formula C13H15NO4 B050772 Methyl 2-(benzamidomethyl)-3-oxobutanoate CAS No. 124044-11-7

Methyl 2-(benzamidomethyl)-3-oxobutanoate

Cat. No. B050772
Key on ui cas rn: 124044-11-7
M. Wt: 249.26 g/mol
InChI Key: LVJARDSTTGGMSM-UHFFFAOYSA-N
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Patent
US08980606B2

Procedure details

The ADH-LK variant with SEQ ID No. 90 was used for further evolution of an efficient KRED for production of (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. Similarly, an ADH-LK variant with SEQ ID No.94 containing 10 mutations compared to ADH-LK which gave primarily the (2R,3R) stereoisomer, was used for further evolution of an efficient KRED for production of (2R,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C@@H:4]([CH2:8][NH:9][C:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C@H:5]([OH:7])[CH3:6].COC(=O)[C@H](CNC(=O)C1C=CC=CC=1)[C@H](O)C>>[CH3:1][O:2][C:3](=[O:18])[CH:4]([CH2:8][NH:9][C:10](=[O:17])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:5](=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@H]([C@@H](C)O)CNC(C1=CC=CC=C1)=O)=O
Step Two
Name
(2R,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H]([C@@H](C)O)CNC(C1=CC=CC=C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Similarly, an ADH-LK variant with SEQ ID No.94 containing 10 mutations
CUSTOM
Type
CUSTOM
Details
gave primarily the (2R,3R) stereoisomer

Outcomes

Product
Name
Type
Smiles
COC(C(C(C)=O)CNC(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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